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Abstract
This document provides a comprehensive guide for generating and validating STIM1 and Orai1

double knockout (DKO) cell lines using the CRISPR-Cas9 system. The simultaneous ablation

of both STIM1, the primary endoplasmic reticulum (ER) Ca2+ sensor, and Orai1, the pore-

forming subunit of the Ca2+ release-activated Ca2+ (CRAC) channel, is a critical tool for

studying store-operated calcium entry (SOCE) and its role in various physiological and

pathological processes. This protocol offers detailed methodologies for gRNA design, cell

transfection, clonal selection, and validation of the DKO phenotype through genomic analysis,

protein detection, and functional calcium imaging assays.

Introduction
Store-operated calcium entry (SOCE) is a fundamental Ca2+ signaling pathway in a wide

variety of cell types, controlling diverse cellular functions such as gene expression,

proliferation, and immune responses. The key molecular players in this pathway are the

stromal interaction molecule 1 (STIM1) and Orai1.[1] Upon depletion of Ca2+ from the

endoplasmic reticulum (ER), STIM1 oligomerizes and translocates to ER-plasma membrane

junctions where it directly interacts with and activates Orai1 channels, leading to a sustained

influx of extracellular Ca2+.[2]
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The generation of cell lines deficient in both STIM1 and Orai1 provides a powerful model to

investigate the physiological roles of SOCE, to screen for compounds that modulate this

pathway, and to understand potential compensatory mechanisms. The advent of CRISPR-Cas9

technology has made the generation of such double knockout cell lines more efficient and

accessible.[3]

Signaling Pathway
The STIM1/Orai1 signaling pathway is initiated by the depletion of Ca2+ from the ER. This is

sensed by the EF-hand domain of STIM1, leading to its conformational change and

oligomerization. These STIM1 oligomers then move to ER-PM junctions, where they trap and

activate Orai1 channels, allowing for the influx of extracellular Ca2+.
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STIM1/Orai1 signaling pathway.
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Experimental Workflow for Generating DKO Cell
Lines
The generation of STIM1/Orai1 DKO cell lines involves a multi-step process from gRNA design

to clonal validation. Both simultaneous and sequential knockout strategies can be employed.

Phase 1: Design & Preparation

Phase 2: Gene Editing

Phase 3: Clonal Selection

Phase 4: Validation

gRNA Design
(STIM1 & Orai1)

Vector Construction or
sgRNA Synthesis

Co-transfection of Cas9
& gRNAs into Cells

Single-Cell Cloning
(FACS or Limiting Dilution)

Clonal Expansion

Genomic Validation
(Sequencing)

Protein Validation
(Western Blot)

Functional Validation
(SOCE Assay)
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Experimental workflow for DKO cell line generation.

Materials and Reagents
Reagent/Material Supplier (Example) Catalog Number (Example)

Cas9 Nuclease IDT 1081058

tracrRNA IDT 1072533

Custom crRNA (STIM1 &

Orai1)
Synthego/IDT N/A

Lipofectamine CRISPRMAX Thermo Fisher CMAX00003

Opti-MEM I Reduced Serum

Medium
Thermo Fisher 31985062

DMEM, high glucose, pyruvate Thermo Fisher 11995065

Fetal Bovine Serum (FBS) Thermo Fisher 26140079

Penicillin-Streptomycin Thermo Fisher 15140122

Thapsigargin Sigma-Aldrich T9033

Fura-2 AM Thermo Fisher F1221

Pluronic F-127 Thermo Fisher P3000MP

Anti-STIM1 Antibody Cell Signaling Technology #4916

Anti-Orai1 Antibody Alomone Labs ACC-060

Anti-β-actin Antibody Sigma-Aldrich A5441

HRP-conjugated secondary

antibody
Bio-Rad 1706515

Validated gRNA Sequences
The following tables provide examples of validated gRNA sequences for targeting human and

mouse STIM1 and Orai1. It is recommended to verify these sequences against the specific
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genome assembly of the cell line being used.[4][5][6][7]

Table 1: Human STIM1 and Orai1 gRNA Sequences

Target Gene Sequence (5' - 3') PAM Reference

Human STIM1
GAG​GTT​GAT​GAC​

GAA​GAC​GGC
TGG [4]

Human STIM1
GCA​GCA​GCA​GCT​

GCA​GCT​GCT
GGG [4]

Human Orai1
GGC​GGC​GGC​GGC​

GGC​GGC​GGC
GGG

Addgene Plasmid

#113733

Human Orai1
GGC​GGC​GGC​GGC​

GGC​GGC​GGC
GGG

Addgene Plasmid

#113733

Table 2: Mouse Stim1 and Orai1 gRNA Sequences

Target Gene Sequence (5' - 3') PAM Reference

Mouse Stim1
GCA​GCA​GCA​GCT​

GCA​GCT​GCT
GGG [4]

Mouse Stim1
GCA​GCA​GCA​GCT​

GCA​GCT​GCT
GGG [4]

Mouse Orai1
GGC​GGC​GGC​GGC​

GGC​GGC​GGC
GGG OriGene #KN512620

Mouse Orai1
GGC​GGC​GGC​GGC​

GGC​GGC​GGC
GGG OriGene #KN512620

Experimental Protocols
Protocol 1: Co-transfection for Simultaneous Double
Knockout
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This protocol describes the simultaneous delivery of Cas9 and gRNAs targeting both STIM1

and Orai1.[8]

Cell Seeding: The day before transfection, seed 200,000 cells per well in a 6-well plate to

achieve 70-90% confluency on the day of transfection.

gRNA Preparation: Prepare a 1:1 molar ratio of STIM1 crRNA and Orai1 crRNA with

tracrRNA in nuclease-free duplex buffer to a final concentration of 1 µM. Heat at 95°C for 5

minutes and cool to room temperature.

Ribonucleoprotein (RNP) Complex Formation: For each well, mix 1.5 µl of Cas9 nuclease

(10 µM) with 1.5 µl of the pooled gRNA duplex. Incubate at room temperature for 10-20

minutes to form the RNP complex.

Transfection: Dilute the RNP complex in 100 µl of Opti-MEM. In a separate tube, dilute 3 µl

of Lipofectamine CRISPRMAX in 100 µl of Opti-MEM. Combine the diluted RNP and

Lipofectamine solutions and incubate for 5 minutes. Add the final mixture dropwise to the

cells.

Post-transfection: Incubate the cells for 48-72 hours.

Single-Cell Cloning: Proceed with single-cell sorting by fluorescence-activated cell sorting

(FACS) or limiting dilution into 96-well plates.[9]

Clonal Expansion: Expand the single-cell clones for subsequent validation.

Protocol 2: Sequential Knockout
For cell lines sensitive to multiplex editing, a sequential knockout approach can be employed.

First Knockout: Follow Protocol 1 to generate a single knockout of STIM1.

Validation: Validate the STIM1 knockout clones using genomic sequencing and Western

blotting (Protocols 3 and 4).

Second Knockout: Expand a validated STIM1 knockout clone and repeat the transfection

process using gRNAs targeting Orai1.
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Selection and Validation: Perform single-cell cloning and validate the STIM1/Orai1 DKO

clones.

Protocol 3: Genomic Validation by Sanger Sequencing
Genomic DNA Extraction: Extract genomic DNA from expanded clones.

PCR Amplification: Amplify the genomic regions targeted by the gRNAs for both STIM1 and

Orai1 using flanking primers.

Sequencing: Purify the PCR products and send for Sanger sequencing.

Analysis: Analyze the sequencing data for insertions or deletions (indels) at the target sites.

Tools like TIDE or ICE can be used to deconvolute heterozygous mutations.

Protocol 4: Western Blotting for Protein Validation
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease inhibitors.

Protein Quantification: Determine the protein concentration of the lysates.

SDS-PAGE and Transfer: Separate 20-30 µg of protein on a 10% SDS-PAGE gel and

transfer to a PVDF membrane.

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1

hour. Incubate with primary antibodies against STIM1 (e.g., 1:1000) and Orai1 (e.g., 1:500)

overnight at 4°C.[5]

Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. Use β-

actin as a loading control.

Expected Results: Wild-type cells will show bands corresponding to STIM1 (~75-85 kDa) and

Orai1 (~35-50 kDa, depending on glycosylation).[10][11] Successful DKO clones will show a

complete absence of these bands.[12]
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Protocol 5: Functional Validation by Store-Operated
Calcium Entry (SOCE) Assay

Cell Seeding: Seed cells on a 96-well black-walled plate.

Dye Loading: Load the cells with 2 µM Fura-2 AM and 0.02% Pluronic F-127 in a calcium-

free buffer for 30-60 minutes at 37°C.

Baseline Measurement: Measure the baseline Fura-2 fluorescence ratio (340/380 nm

excitation, 510 nm emission) in a plate reader.

Store Depletion: Add 1 µM thapsigargin to deplete ER Ca2+ stores and record the transient

increase in cytosolic Ca2+.

Calcium Add-back: After the signal returns to baseline, add 2 mM CaCl2 to the wells to

initiate SOCE.

Data Analysis: Measure the peak increase in the Fura-2 ratio after Ca2+ add-back.

Expected Results: Wild-type cells will exhibit a robust and sustained increase in intracellular

Ca2+ upon Ca2+ re-addition. STIM1/Orai1 DKO cells will show a significantly attenuated or

completely abolished SOCE response.[12][13]

Quantitative Data Summary
The following table summarizes expected quantitative outcomes from the validation

experiments.

Table 3: Expected Outcomes in STIM1/Orai1 DKO vs. Wild-Type Cells
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Parameter Wild-Type (WT) STIM1/Orai1 DKO Reference

STIM1 Protein Level 100% < 5% (undetectable) [14]

Orai1 Protein Level 100% < 5% (undetectable) [12][14]

SOCE (Peak Ca2+

influx)
Robust increase ~90-100% reduction [12][13]

Knockout Efficiency

(Clonal)
N/A

Variable (10-50% of

clones may be DKO)

General CRISPR

literature

Note: Knockout efficiency can vary significantly depending on the cell type and transfection

efficiency.
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Problem Possible Cause Solution

Low Transfection Efficiency

Suboptimal transfection

reagent or protocol; unhealthy

cells.

Optimize transfection

conditions; use a cell-type

specific transfection reagent;

ensure cells are healthy and at

the correct confluency.

No or Low Knockout Efficiency
Inefficient gRNA; poor Cas9

activity.

Test multiple validated gRNAs;

use high-quality Cas9

nuclease; consider using a

Cas9-expressing stable cell

line.[15]

High Cell Death Post-

Transfection

Toxicity from transfection

reagent or Cas9/gRNA

complex.

Reduce the amount of

transfection reagent and/or

RNP complex; use a less toxic

delivery method (e.g.,

electroporation).

Incomplete Knockout (one

gene knocked out)

Inefficient gRNA for one target;

stochastic nature of editing.

Screen more clones; consider

a sequential knockout strategy.

Off-target Effects Poorly designed gRNA.

Use high-fidelity Cas9 variants;

perform off-target analysis

during gRNA design.

Difficulty in Single-Cell Cloning
Cell line is not amenable to

single-cell survival.

Use conditioned media or

specific supplements (e.g.,

ROCK inhibitor) to improve

single-cell survival.

Conclusion
The generation of STIM1/Orai1 double knockout cell lines is an invaluable tool for dissecting

the intricacies of store-operated calcium entry. The protocols outlined in this document provide

a comprehensive framework for successfully creating and validating these cell lines. Careful

optimization of transfection conditions, rigorous clonal selection, and thorough multi-level

validation are paramount to obtaining reliable and reproducible results. These DKO cell lines
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will undoubtedly continue to be instrumental in advancing our understanding of Ca2+ signaling

in health and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 13 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC2682347/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2682347/
https://horizondiscovery.com/-/media/Files/Horizon/resources/Technical-manuals/cas9-plasmid-manual.pdf
https://www.benchchem.com/product/b1662841#generating-stim1-orai1-double-knockout-cell-lines
https://www.benchchem.com/product/b1662841#generating-stim1-orai1-double-knockout-cell-lines
https://www.benchchem.com/product/b1662841#generating-stim1-orai1-double-knockout-cell-lines
https://www.benchchem.com/product/b1662841#generating-stim1-orai1-double-knockout-cell-lines
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1662841?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662841?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

